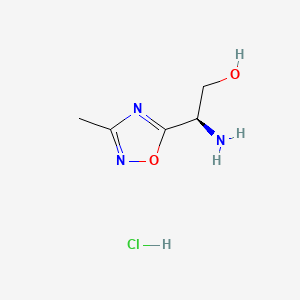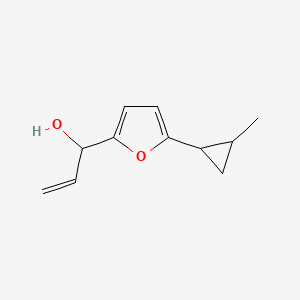
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Amination and Hydroxylation: Introduction of the amino and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the oxadiazole ring.
Substitution: Replacement of functional groups on the oxadiazole ring.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of oxadiazole derivatives on biological systems.
Medicine
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxadiazole derivatives such as:
- (2R)-2-amino-2-(1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-methyl-1,3,4-oxadiazol-5-yl)ethan-1-olhydrochloride
Uniqueness
The uniqueness of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride lies in its specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C5H10ClN3O2 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
PLNQWUIGPXYIKL-PGMHMLKASA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H](CO)N.Cl |
Canonical SMILES |
CC1=NOC(=N1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)


![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)





![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)

